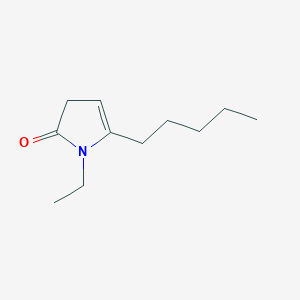
4-(Prop-2-en-1-yl)cyclohept-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-2-en-1-yl)cyclohept-2-en-1-one is an organic compound with a unique structure that includes a seven-membered ring with a double bond and a prop-2-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yl)cyclohept-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography can be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-2-en-1-yl)cyclohept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond to a single bond, yielding a saturated cycloheptanone derivative.
Substitution: Nucleophilic substitution reactions can occur at the allylic position, where nucleophiles such as halides or amines replace the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cycloheptanone derivatives.
Substitution: Allylic substituted products.
Aplicaciones Científicas De Investigación
4-(Prop-2-en-1-yl)cyclohept-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-en-1-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptanone: A structurally related compound with a seven-membered ring but lacking the prop-2-en-1-yl substituent.
Cyclohexanone: A six-membered ring analog with similar reactivity but different physical properties.
4-(Prop-2-en-1-yl)cyclohex-2-en-1-one: A six-membered ring analog with the same substituent.
Uniqueness
4-(Prop-2-en-1-yl)cyclohept-2-en-1-one is unique due to its seven-membered ring structure combined with the prop-2-en-1-yl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
83002-81-7 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-prop-2-enylcyclohept-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-2-4-9-5-3-6-10(11)8-7-9/h2,7-9H,1,3-6H2 |
Clave InChI |
TUDQYVPDEDOZNI-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCCC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



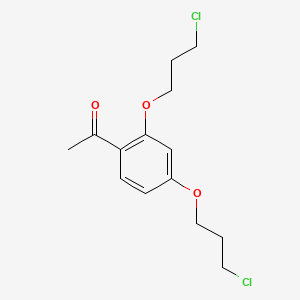
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
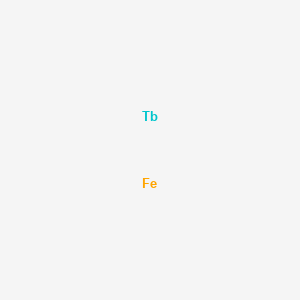
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
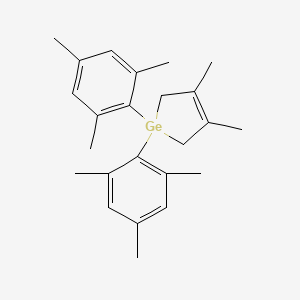
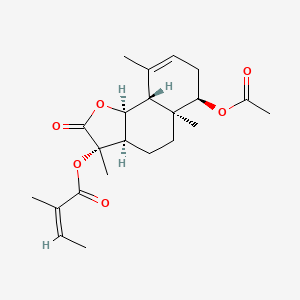
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
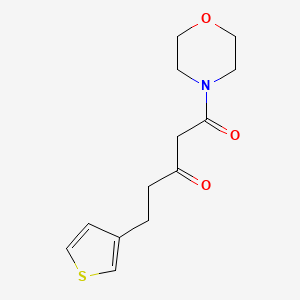

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
